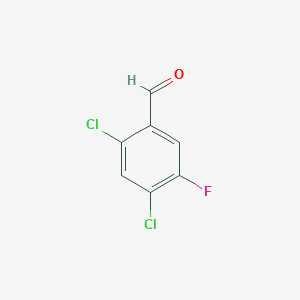

2,4-ジクロロ-5-フルオロベンズアルデヒド

概要

説明

2,4-Dichloro-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Dichloro-5-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成における中間体

2,4-ジクロロ-5-フルオロベンズアルデヒドは、有機合成における中間体として頻繁に使用されます . そのユニークな構造と反応性により、さまざまな有機化合物の合成において貴重な化合物です .

抗菌薬の合成

この化合物は、高活性な抗菌薬の合成における貴重な中間体製品です . 1-シクロプロピル-6-フルオロ-1, 4-ジヒドロ-4-オキソ-7-ピペラジノ-キノリン-3-カルボン酸の合成に使用され、抗菌活性で知られています .

2,4-ジクロロ-5-フルオロベンゾイルハライドの製造

2,4-ジクロロ-5-フルオロベンズアルデヒドは、2,4-ジクロロ-5-フルオロベンゾイルハライドの製造に使用できます . このハライドは、さまざまな有機化合物の合成においても貴重な中間体です .

フッ素化ベンズアルデヒド異性体の合成

フルオロベンズアルデヒドは、フッ素化ベンズアルデヒドの3つの構造異性体のグループです . 2,4-ジクロロ-5-フルオロベンズアルデヒドは、そのユニークな構造により、これらの異性体の合成に使用できます .

材料科学における研究開発

2,4-ジクロロ-5-フルオロベンズアルデヒドは、そのユニークな特性により、材料科学における研究開発で頻繁に使用されます . 新しい材料とその特性の研究に使用されます .

化学教育と訓練

2,4-ジクロロ-5-フルオロベンズアルデヒドは、化学教育と訓練に使用されます . 有機化学のさまざまな概念を教えるための実験やデモンストレーションで使用されます .

Safety and Hazards

2,4-Dichloro-5-fluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The global market size of 2,4-Dichloro-5-fluorobenzaldehyde is expected to reach a certain value by the end of 2024 . It is usually in stock and can be bought online for pharmaceutical testing.

Relevant Papers The relevant papers retrieved do not provide specific information about 2,4-Dichloro-5-fluorobenzaldehyde .

作用機序

Target of Action

It’s known that halogenated benzaldehydes, such as this compound, often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

The mode of action of 2,4-Dichloro-5-fluorobenzaldehyde involves nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of one of the substituents in the aromatic ring . This mechanism is facilitated by the presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in 2,4-Dichloro-5-fluorobenzaldehyde .

Biochemical Pathways

It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds can interact with various biochemical pathways and have been found to possess antimicrobial properties .

Pharmacokinetics

The compound’s molecular weight (193) and its physical form (solid) suggest that it may have good bioavailability .

Result of Action

The compound’s ability to form schiff base compounds suggests that it may have antimicrobial effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzaldehyde. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

2,4-Dichloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds, which have antimicrobial properties . It interacts with various enzymes and proteins, facilitating the formation of these compounds through condensation reactions. The aldehyde group in 2,4-Dichloro-5-fluorobenzaldehyde is crucial for its reactivity, allowing it to form covalent bonds with amino groups in proteins and enzymes, thereby influencing their activity.

Cellular Effects

2,4-Dichloro-5-fluorobenzaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, 2,4-Dichloro-5-fluorobenzaldehyde can impact cell proliferation and apoptosis, depending on the concentration and exposure duration .

Molecular Mechanism

The molecular mechanism of 2,4-Dichloro-5-fluorobenzaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can form Schiff bases with amino groups in enzymes, leading to changes in their conformation and function. Additionally, 2,4-Dichloro-5-fluorobenzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-5-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-5-fluorobenzaldehyde can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-5-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular damage and apoptosis. It is essential to determine the threshold levels for safe and effective use of 2,4-Dichloro-5-fluorobenzaldehyde in research and therapeutic applications .

Transport and Distribution

The transport and distribution of 2,4-Dichloro-5-fluorobenzaldehyde within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, 2,4-Dichloro-5-fluorobenzaldehyde can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects .

特性

IUPAC Name |

2,4-dichloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCCHXURNGWJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378835 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86522-91-0 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

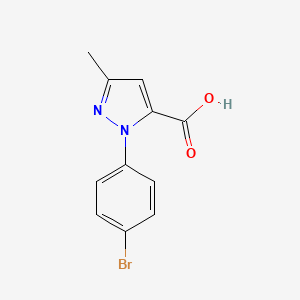

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)